
(R)-cyclopropyl(4-methoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Cyclopropyl(4-methoxyphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-cyclopropyl(4-methoxyphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Methanamine Moiety:
Substitution with 4-Methoxyphenyl Group: The final step involves the substitution of the methanamine moiety with a 4-methoxyphenyl group, which can be accomplished through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of ®-cyclopropyl(4-methoxyphenyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted amines or other derivatives.
科学的研究の応用
®-Cyclopropyl(4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-cyclopropyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
(4-Methoxyphenyl)methanamine: Shares the 4-methoxyphenyl group but lacks the cyclopropyl moiety.
Cyclopropylamine: Contains the cyclopropyl group but lacks the 4-methoxyphenyl substitution.
®-Cyclopropylamine: Similar in structure but without the 4-methoxyphenyl group.
Uniqueness: ®-Cyclopropyl(4-methoxyphenyl)methanamine is unique due to the combination of the cyclopropyl group and the 4-methoxyphenyl substitution, which imparts distinct chemical and biological properties
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(R)-cyclopropyl-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1 |
InChIキー |
IVVASFZJFLBRPG-LLVKDONJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@@H](C2CC2)N |
正規SMILES |
COC1=CC=C(C=C1)C(C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)
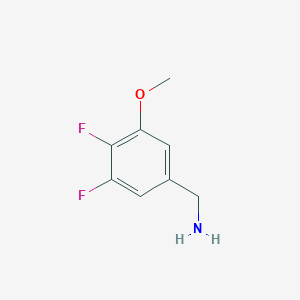
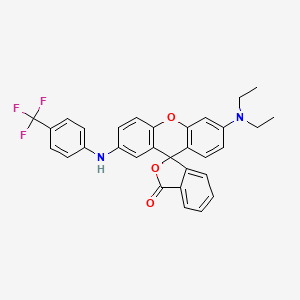
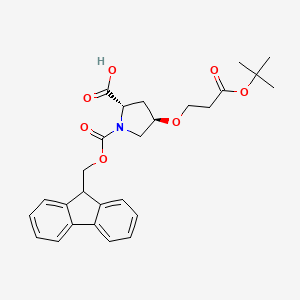
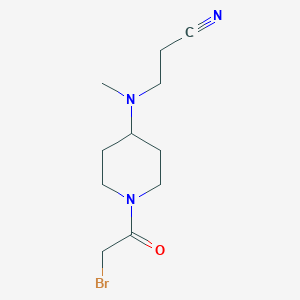
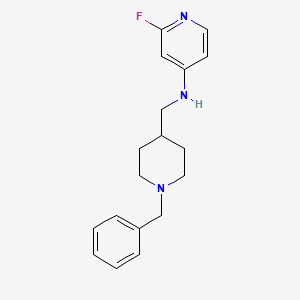
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)
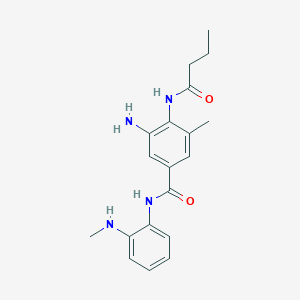
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
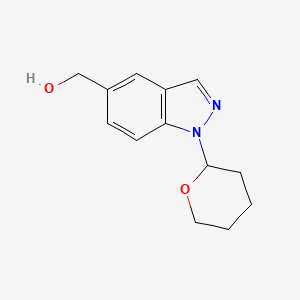
![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
